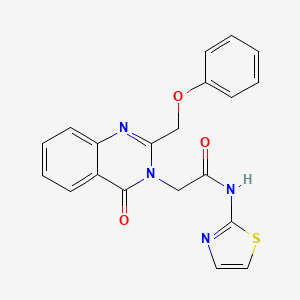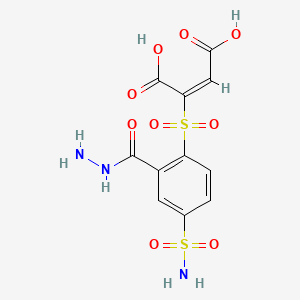
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a butenedioic acid backbone and a sulfonyl hydrazide group attached to an aminophenyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) typically involves a multi-step process. One common method starts with the preparation of (E)-2-butenedioic acid, which is then reacted with 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted sulfonyl hydrazides.
Wissenschaftliche Forschungsanwendungen
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) involves its interaction with specific molecular targets. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonyl hydrazides: Compounds with similar sulfonyl hydrazide groups, such as sulfonyl hydrazine derivatives.
Butenedioic acid derivatives: Compounds with similar butenedioic acid backbones, such as maleic acid derivatives.
Uniqueness
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) is unique due to the combination of its butenedioic acid backbone and sulfonyl hydrazide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
114642-72-7 |
|---|---|
Molekularformel |
C11H11N3O9S2 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(E)-2-[2-(hydrazinecarbonyl)-4-sulfamoylphenyl]sulfonylbut-2-enedioic acid |
InChI |
InChI=1S/C11H11N3O9S2/c12-14-10(17)6-3-5(25(13,22)23)1-2-7(6)24(20,21)8(11(18)19)4-9(15)16/h1-4H,12H2,(H,14,17)(H,15,16)(H,18,19)(H2,13,22,23)/b8-4+ |
InChI-Schlüssel |
ISICEPYAKYOGKF-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)NN)S(=O)(=O)/C(=C/C(=O)O)/C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)NN)S(=O)(=O)C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



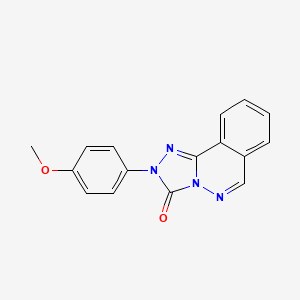

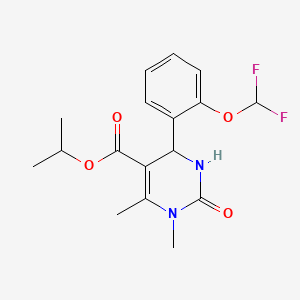
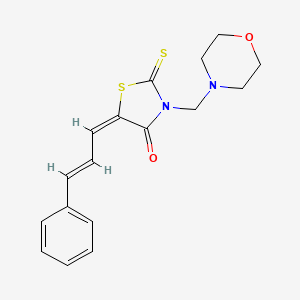
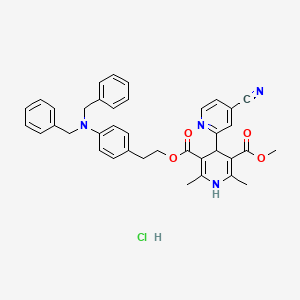
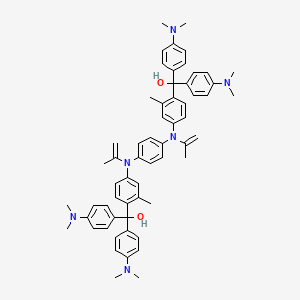

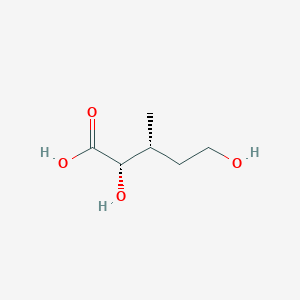

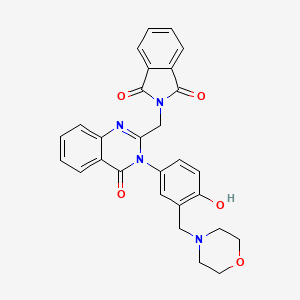
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
